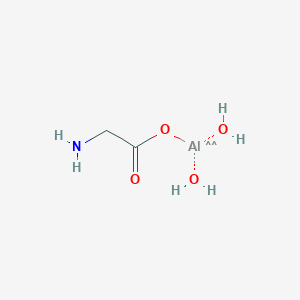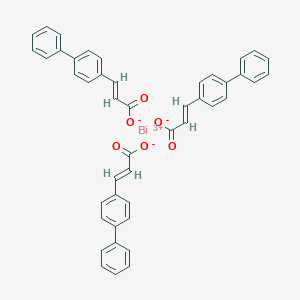
Tungsten boride (W2B5)
Overview
Description
Tungsten boride (W2B5) is a useful research compound. Its molecular formula is B5W2 and its molecular weight is 421.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tungsten boride (W2B5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tungsten boride (W2B5) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Formation Process and Phases : Tungsten borides, including W2B5, can be synthesized through solid-state reactions between tungsten and amorphous boron. The formation and crystallinity of these borides vary with temperature and boron content (Itoh et al., 1987).
Superconductivity : Some tungsten borides, like W2B4 (formerly known as W2B5), exhibit superconducting transitions. This feature is particularly intriguing for materials research and potential technological applications (Kayhan et al., 2012).
Hardness and Resistance Properties : Tungsten borides, including W2B5, are known for their high hardness, chemical inertness, and electronic conductivity. These properties make them suitable for abrasive, corrosion-resistant, and electrode materials in demanding environments (Khor et al., 2005).
Fusion Power Plant Shielding : In the context of fusion power plants, tungsten boride (W2B5) is evaluated for shielding applications. Its favorable properties include a significant reduction in neutron flux and gamma energy deposition compared to monolithic tungsten (Windsor et al., 2021).
High-Pressure Stability : The structural stability of W2B5 under high pressure has been studied, revealing its robustness and potential for high-pressure applications (Kumar et al., 2015).
Hydrogen Evolution Reaction (HER) Catalysis : Nanostructured tungsten borides, including W2B5, show promising performance in catalyzing the hydrogen evolution reaction, an essential process in water splitting technology (Wang et al., 2019).
Synthesis Methods : Various methods for synthesizing tungsten borides, such as high-temperature electrochemical synthesis, have been explored. These methods affect the phase composition, particle size, and morphology of the product (Cao et al., 2011).
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Tungsten boride (W2B5) is primarily targeted for its remarkable mechanical properties . It is extensively studied for its phase stability and mechanical properties, including hardness and elasticity . The compound’s primary targets are applications that require high hardness and modulus of elasticity .
Mode of Action
Tungsten boride (W2B5) interacts with its targets through its inherent physical properties. Its high hardness and modulus of elasticity make it suitable for applications that require resistance to deformation, wear, and tear .
Biochemical Pathways
For example, it has been used to improve the thermoelectric properties of B4C ceramics and the electrical conductivity, wear and oxidation resistance, flexural strength, and fracture toughness of carbon composites .
Result of Action
The molecular and cellular effects of tungsten boride (W2B5) action are primarily physical. Its high hardness and modulus of elasticity can enhance the performance of materials in various applications. For instance, it has been used to increase the wear resistance of carbon composites against steel bearings .
Action Environment
The action, efficacy, and stability of tungsten boride (W2B5) can be influenced by environmental factors such as temperature and pressure . For example, the formation of different tungsten borides was initiated at different temperatures depending on the excess of tungsten or boron content . Furthermore, the phase stability of tungsten borides, including W2B5, can change under different pressures .
Properties
InChI |
InChI=1S/5B.2W | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKLXRCTOUPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[B].[B].[W].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5W2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422824 | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12007-98-6, 149027-54-3 | |
| Record name | Tungsten boride (W2B5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes Tungsten boride (W2B5) suitable for applications requiring high hardness and wear resistance?
A1: Tungsten boride (W2B5) is known for its exceptional hardness, attributed to the strong covalent bonding between Tungsten and Boron atoms within its crystal structure. [, ] This inherent hardness makes W2B5 a promising candidate for applications like hard-facing materials, cutting tools, and wear-resistant coatings, as highlighted in the research on its use as a reinforcing agent in composite materials. [, ]
Q2: How does the addition of Tungsten boride (W2B5) influence the properties of Boron carbide (B4C)?
A2: Research suggests that incorporating W2B5 into B4C via techniques like Pulsed Electric Current Sintering (PECS) can significantly enhance the material's properties. [] The study demonstrates that the addition of 10 wt% W2B5 to B4C leads to improved densification, refined grain size, and enhanced mechanical properties, including hardness and fracture toughness. This improvement is attributed to the formation of strong interfacial bonding between W2B5 and B4C during the sintering process.
Q3: How does laser processing affect the distribution of Tungsten boride (W2B5) when used as a surface alloying agent?
A3: Research on laser alloying of P6M5 steel with W2B5 reveals that laser processing parameters, particularly processing speed, play a crucial role in determining the distribution of W2B5 within the alloyed layer. [] The study highlights that varying the laser processing speed influences the mixing mechanism, affecting both diffusion and convection processes. This control over processing parameters allows for tailoring the surface properties of the alloyed material by achieving a desired distribution of W2B5.
Q4: What insights do high-pressure studies provide about the structural stability of Tungsten boride (W2B5)?
A4: High-pressure studies using diamond anvil cells and synchrotron radiation provide valuable insights into the structural stability of materials under extreme conditions. [] In the case of W2B5, these studies demonstrate that the hexagonal phase of W2B5 remains stable up to a pressure of 36 GPa. [] The study also provides quantitative data on the bulk modulus of W2B5, which is a measure of its resistance to compression, further highlighting its potential for applications involving high-pressure environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




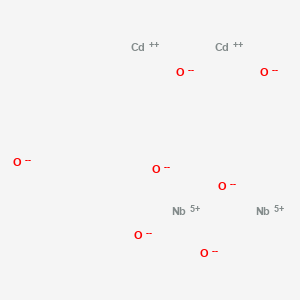
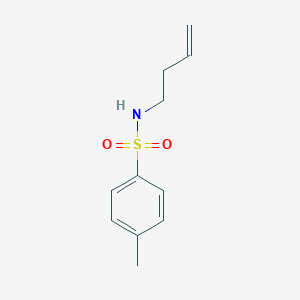
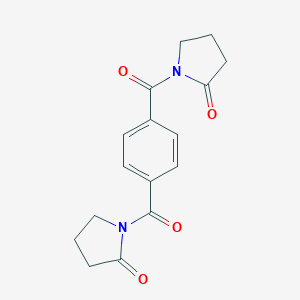
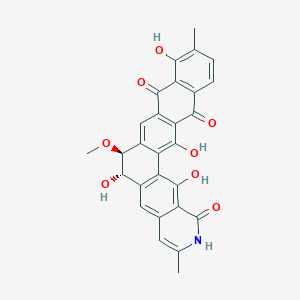
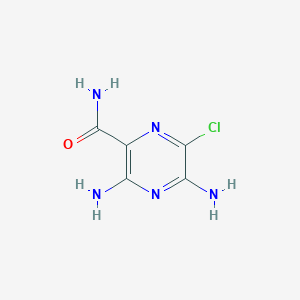
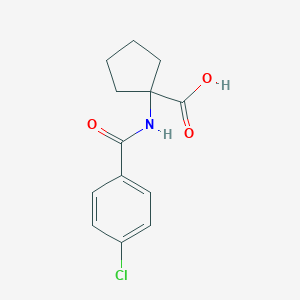
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
![5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
